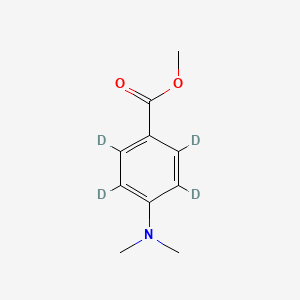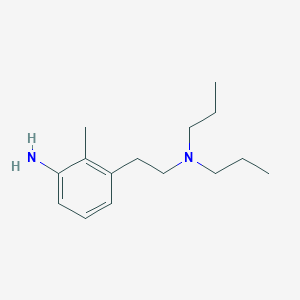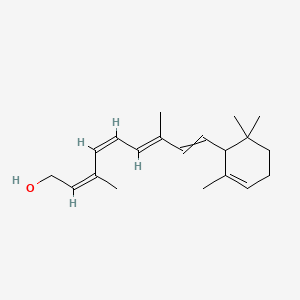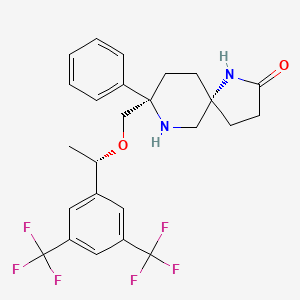
Rolapitant (1S,2R,3R)-Isomer
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rolapitant (1S,2R,3R)-Isomer is a stereoisomer of Rolapitant, a selective and long-acting neurokinin-1 receptor antagonist. It is primarily used in the prevention of chemotherapy-induced nausea and vomiting. The (1S,2R,3R)-Isomer refers to the specific spatial arrangement of atoms in the molecule, which can significantly influence its pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Rolapitant (1S,2R,3R)-Isomer involves several steps, including the formation of the core structure and the introduction of specific functional groups. The process typically starts with the preparation of a key intermediate, followed by stereoselective reactions to ensure the correct spatial arrangement of atoms.
Formation of the Core Structure: The initial step involves the synthesis of a cyclopropane ring, which is a crucial part of the Rolapitant structure. This can be achieved through a cyclopropanation reaction using diazo compounds and alkenes under controlled conditions.
Introduction of Functional Groups:
Stereoselective Reactions: To obtain the (1S,2R,3R)-Isomer, stereoselective reactions are employed. These reactions use chiral catalysts or chiral starting materials to ensure the desired spatial arrangement of atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control.
化学反应分析
Types of Reactions
Rolapitant (1S,2R,3R)-Isomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can be employed to reduce double bonds or carbonyl groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalysts, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
Rolapitant (1S,2R,3R)-Isomer has several scientific research applications:
Chemistry: Used as a model compound to study stereoselective reactions and the effects of chirality on chemical properties.
Biology: Investigated for its interactions with neurokinin-1 receptors and its effects on cellular signaling pathways.
Medicine: Primarily used in the prevention of chemotherapy-induced nausea and vomiting. Research is ongoing to explore its potential in treating other conditions involving neurokinin-1 receptors.
Industry: Employed in the development of new pharmaceuticals and as a reference standard in quality control processes.
作用机制
Rolapitant (1S,2R,3R)-Isomer exerts its effects by selectively binding to neurokinin-1 receptors, which are involved in the emetic response. By blocking these receptors, the compound prevents the binding of substance P, a neuropeptide that triggers nausea and vomiting. This inhibition reduces the incidence and severity of chemotherapy-induced nausea and vomiting.
相似化合物的比较
Similar Compounds
Aprepitant: Another neurokinin-1 receptor antagonist used for similar indications.
Netupitant: A compound with a similar mechanism of action but different chemical structure.
Fosaprepitant: A prodrug of Aprepitant that is converted to the active form in the body.
Uniqueness
Rolapitant (1S,2R,3R)-Isomer is unique due to its long half-life, which allows for less frequent dosing compared to other neurokinin-1 receptor antagonists. Its specific stereochemistry also contributes to its high selectivity and potency in binding to neurokinin-1 receptors.
属性
分子式 |
C25H26F6N2O2 |
|---|---|
分子量 |
500.5 g/mol |
IUPAC 名称 |
(5R,8R)-8-[[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,9-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C25H26F6N2O2/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34)/t16-,22-,23-/m0/s1 |
InChI 键 |
FIVSJYGQAIEMOC-GMWOSMDTSA-N |
手性 SMILES |
C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@@]2(CC[C@@]3(CCC(=O)N3)CN2)C4=CC=CC=C4 |
规范 SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


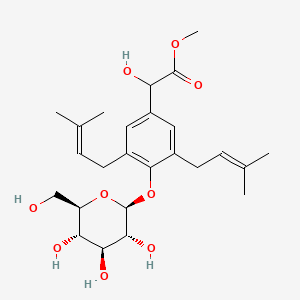

![9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4](/img/structure/B13445381.png)
![2,2,3,3-Tetrafluoro-3-[1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy]propanoic acid](/img/structure/B13445382.png)
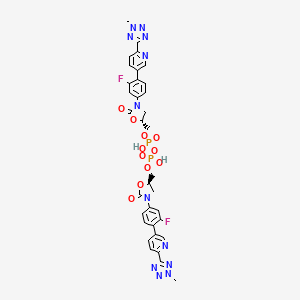
![tert-butyl N-[(2R)-2-hydroxy-2-(3-phenylmethoxyphenyl)ethyl]-N-methylcarbamate](/img/structure/B13445388.png)
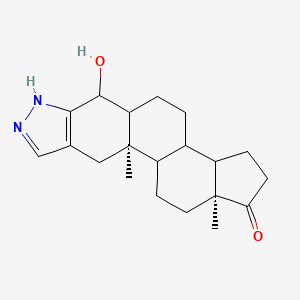
![methyl 4-[(1R,2R)-1,2-diamino-2-(4-methoxycarbonylphenyl)ethyl]benzoate;dihydrochloride](/img/structure/B13445402.png)
amino]propyl]-2-methoxybenzenesulfonamide](/img/structure/B13445416.png)
